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Introduction

Percoll is a density gradient medium composed of colloidal silica particles coated with

polyvinylpyrrolidone (PVP), rendering it non-toxic and ideal for separating biological materials.

[1] Its low osmolality and viscosity allow for the creation of isotonic gradients that do not

significantly alter the buoyant density of viruses and other biological particles.[1] Percoll
gradients are highly effective for purifying viruses, offering advantages such as rapid

separation, recovery of intact and infectious virions, and the ability to handle large sample

volumes.[1]

Viruses can be purified on Percoll gradients using two primary methods: discontinuous (step)

gradients and continuous gradients.[2] Continuous gradients are often formed in situ, where the

virus sample is mixed with the Percoll solution, and the gradient forms simultaneously with

virus banding during high-speed centrifugation.[2][3] This method is particularly suitable for

small viruses and subcellular particles.[2] Discontinuous gradients, which involve layering

solutions of different Percoll concentrations, are also effective and can sometimes use gentler

centrifugation conditions.[4][5]

Key Considerations for Virus Purification

Osmolality: To prevent viral aggregation, Percoll should be made isotonic using non-saline

solutions like sucrose (typically 0.25 M) for virus and subcellular particle purification.[2][3][6]
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Gradient Formation: The shape and density range of a Percoll gradient are determined by

the g-force and duration of centrifugation.[3] Gradients made with 0.25 M sucrose require

higher g-forces (≥25,000 x g) to form compared to those made with saline.[2][3]

Rotor Selection: For self-forming gradients (in situ method), fixed-angle rotors are preferred

over swinging-bucket rotors as they generate the gradient more efficiently.[1][3] For pre-

formed or discontinuous gradients, swinging-bucket rotors can be used.[1][4]

Post-Purification: A critical step after fractionation is the removal of Percoll from the purified

virus sample. This typically requires dilution of the collected fraction followed by high-speed

ultracentrifugation to pellet the virus.[7][8]

Quantitative Data on Virus Purification
The efficiency of Percoll gradient centrifugation can be assessed by various quantitative

measures, including yield, purity, and infectivity. The following table summarizes performance

data from cited studies.
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Virus Gradient Type Key Finding Reference

Rubella Virus Continuous

Purification yield was

72% with a Percoll

gradient, compared to

8.6% with a sucrose

gradient.

[6]

Rice Transitory

Yellowing Virus

(RTYV)

Continuous

Typical purification

runs yielded 140-850

µg of purified virus per

100 g of infected leaf

material.

[6]

Human

Immunodeficiency

Virus type 1 (HIV-1)

Continuous

Protocol allowed for

the collection of HIV-1

negative motile sperm

at a high recovery

rate, even in

oligoasthenozoosper

mia cases (86.7%).

[9]

Influenza Virus
Chromatography

(Comparative)

A single-step

purification on CHT

XT media led to >99%

clearance of total and

host cell proteins.

(Note: This is a

chromatography

method, provided for

purity comparison).

Experimental Protocols
Protocol 1: In Situ Continuous Gradient for Virus
Purification
This protocol is adapted for viruses that can withstand high g-forces and is based on the

principle of particles banding at their isopycnic density as the gradient forms.
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Materials:

Percoll medium

2.5 M Sucrose, sterile

Virus suspension (clarified by low-speed centrifugation)

Ultracentrifuge with a fixed-angle rotor (capable of >50,000 x g)

Sterile centrifuge tubes appropriate for the rotor

Methodology:

Prepare Stock Isotonic Percoll (SIP): Prepare a stock solution of isotonic Percoll by

aseptically mixing 9 parts of Percoll with 1 part of 2.5 M sucrose.[2] This creates a 100%

Percoll solution with an osmolality suitable for viruses.

Prepare Virus-Percoll Mixture:

Dilute the SIP with 0.25 M sucrose to achieve the desired starting density. The final

density will depend on the buoyant density of the target virus.

Mix the clarified virus suspension with the prepared Percoll solution. The ratio of sample

to Percoll can vary, but a starting point is 1 part sample to 9 parts Percoll solution.

Optional: Density Marker Calibration: It is recommended to run a parallel tube containing

Density Marker Beads to accurately determine the density profile of the gradient post-

centrifugation.[3]

Centrifugation:

Transfer the virus-Percoll mixture to an appropriate ultracentrifuge tube. Balance the

tubes carefully.

Centrifuge at high speed to simultaneously form the gradient and band the virus. A two-

step centrifugation can be effective: 50,000 x g for 25 minutes, followed by 100,000 x g for
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another 25 minutes.[2][3] Note: Optimal centrifugation parameters must be determined

empirically for each virus type.[8]

Fraction Collection:

Carefully remove the tube from the rotor. The virus will appear as an opalescent band at

its buoyant density.

Puncture the bottom of the tube with a needle and collect fractions drop-wise, or carefully

aspirate the band from the top using a pipette.

Percoll Removal:

Dilute the collected virus fraction at least 4-5 times with a suitable buffer (e.g., PBS) to

reduce the density of the solution.[7][8]

Pellet the virus by ultracentrifugation (e.g., 100,000 x g for 1.5-2 hours).[7][8]

Carefully discard the supernatant and resuspend the purified virus pellet in a small volume

of the desired buffer.

Caption: Workflow for in situ continuous gradient virus purification.

Protocol 2: Discontinuous (Step) Gradient for Virus
Purification
This method is useful for separating viruses from contaminants of significantly different

densities and can sometimes be performed at lower centrifugation speeds.

Materials:

Stock Isotonic Percoll (SIP), prepared as in Protocol 1.

0.25 M Sucrose or PBS as a diluent.

Virus suspension (clarified).

Centrifuge with a swinging-bucket rotor.
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Sterile centrifuge tubes (e.g., 15 mL or 50 mL conical tubes).

Methodology:

Prepare Stock Isotonic Percoll (SIP): Prepare SIP by mixing 9 parts Percoll with 1 part 2.5

M sucrose (for viruses) or 1 part 10x PBS (if aggregation is not a concern).[2][3]

Prepare Gradient Layers:

Dilute the SIP with 0.25 M sucrose or 1x PBS to create solutions of desired

densities/percentages. A common configuration for separating cells, which can be adapted

for viruses, uses 50%, 40%, and 30% Percoll layers.[3][10]

For a 15 mL tube, prepare approximately 2-3 mL of each layer.[3]

Create the Gradient:

Carefully layer the Percoll solutions into a centrifuge tube, starting with the highest density

(e.g., 50%) at the bottom.[3][5]

Use a serological pipette with its tip against the inner wall of the tube, just above the

previous layer, to add the next solution (e.g., 40%) slowly, avoiding mixing at the interface.

[5]

Repeat for all layers (e.g., 30%).

Sample Loading:

Resuspend the clarified virus sample in a low-density solution, such as the buffer used for

dilutions or a 20% Percoll solution.[10]

Carefully overlay the virus suspension on top of the uppermost layer of the gradient.

Centrifugation:

Place the tubes in a swinging-bucket rotor and balance them.
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Centrifuge at a moderate speed. The optimal g-force and time depend on the virus but can

be significantly lower than for in situ gradients. A starting point could be 2,000 x g for 30

minutes. Some protocols for enveloped viruses suggest higher speeds (e.g., ~100,000 x g

or 39,000 rpm for 2 hours).

Fraction Collection:

After centrifugation, distinct layers of cellular debris and the purified virus band should be

visible. The virus will typically accumulate at the interface between two layers

corresponding to its buoyant density.[5]

Carefully aspirate the virus band using a pipette. It may be helpful to first remove the

layers above the band of interest.[10]

Percoll Removal:

Follow Step 6 from Protocol 1 to dilute the collected fraction and pellet the purified virus

via ultracentrifugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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